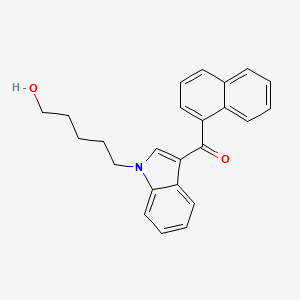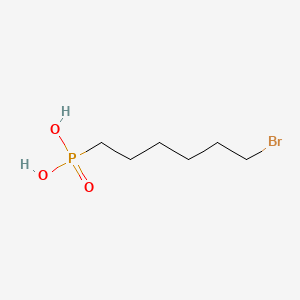![molecular formula C34H38Cl2FN3O4 B605068 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1818393-16-6](/img/structure/B605068.png)
4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アルリゾマドリンは、マウスダブルミニット2ホモログ(MDM2)と腫瘍抑制タンパク質p53の間の相互作用を選択的に標的とする、経口活性のある新規低分子阻害剤です。 この化合物は、様々な血液悪性腫瘍および固形腫瘍の治療のために臨床開発中です .
2. 製法
合成経路と反応条件: アルリゾマドリンは、スピロ環構造の形成を含む一連の化学反応によって合成されます。 合成には、重要な中間体の形成とその後の環化を含む、複数のステップが含まれます 。反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、所望の化学変換を保証します。
工業生産方法: アルリゾマドリンの工業生産には、実験室規模の合成プロセスをスケールアップすることが含まれます。 これには、大規模生産のための反応条件の最適化、最終製品の純度の確保、および規制基準を満たすための品質管理対策の実施が含まれます .
科学的研究の応用
Alrizomadlin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between MDM2 and p53, providing insights into the molecular mechanisms of cancer.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Under clinical development for the treatment of various cancers, including multiple myeloma, acute myeloid leukemia, and solid tumors
Industry: Potential applications in the development of new cancer therapies and as a lead compound for drug discovery
作用機序
アルリゾマドリンは、MDM2とp53の間の相互作用を阻害することによってその効果を発揮します。この阻害は、細胞周期停止とアポトーシスを調節する上で重要な役割を果たす腫瘍抑制タンパク質であるp53の安定化と活性化につながります。 p53機能を回復させることにより、アルリゾマドリンは癌細胞で細胞周期停止とアポトーシスを誘導し、それによって腫瘍の増殖を阻害します .
類似の化合物:
Nutlin-3: MDM2-p53相互作用も標的とする、別のMDM2阻害剤です。
RG7112: 前臨床研究で抗腫瘍活性を示した、MDM2の低分子阻害剤です。
MI-773: アルリゾマドリンと同様の作用機序を持つMDM2阻害剤.
アルリゾマドリンのユニークさ: アルリゾマドリンは、MDM2-p53相互作用の強力かつ選択的な阻害においてユニークです。 それは前臨床および臨床研究の両方で有望な抗腫瘍活性を示しており、癌療法の貴重な候補となっています .
生化学分析
Biochemical Properties
Alrizomadlin interacts with the p53-MDM2 complex, a key player in the regulation of the cell cycle and apoptosis . By destabilizing this complex, Alrizomadlin activates p53-mediated apoptosis, leading to the death of tumor cells .
Cellular Effects
Alrizomadlin has shown significant effects on various types of cells, particularly tumor cells with wild-type TP53 and/or MDM2 amplification . It influences cell function by activating p53-mediated apoptosis, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Alrizomadlin involves the destabilization of the p53-MDM2 complex . This destabilization activates p53, leading to apoptosis in tumor cells . The activation of p53 can also lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Alrizomadlin have been studied over time in laboratory settings . These studies have provided valuable information on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of Alrizomadlin can vary with different dosages . These studies have also provided valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Alrizomadlin is involved in the p53-MDM2 pathway . It interacts with the p53-MDM2 complex, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that it may interact with certain transporters or binding proteins .
Subcellular Localization
Preliminary studies suggest that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Alrizomadlin is synthesized through a series of chemical reactions involving the formation of a spirocyclic structure. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: The industrial production of Alrizomadlin involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .
化学反応の分析
反応の種類: アルリゾマドリンは、以下を含む様々な化学反応を受けます。
酸化: この反応は、酸素の添加または水素の除去を含み、酸化生成物の形成につながります。
還元: この反応は、水素の添加または酸素の除去を含み、還元生成物の形成につながります。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および反応を促進するための様々な触媒が含まれます。 条件は通常、所望の結果を保証するために、制御された温度とpHレベルを含みます .
形成される主な生成物: これらの反応から形成される主な生成物には、アルリゾマドリンの様々な誘導体が含まれ、これらは異なる薬理学的特性と潜在的な治療用途を持つ可能性があります .
4. 科学研究アプリケーション
アルリゾマドリンは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: MDM2とp53の間の相互作用を研究するためのツール化合物として使用され、癌の分子メカニズムに関する洞察を提供します。
生物学: 細胞増殖、アポトーシス、および細胞周期調節に対するその影響を調査するために、細胞ベースのアッセイで使用されます。
特性
InChI |
InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCZPJQGFSSFOL-MNZPCBJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl2FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818393-16-6 |
Source


|
| Record name | APG-115 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALRIZOMADLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

